molecular formula C8H11N3O3 B2693980 3-carbamoyl-1-(propan-2-yl)-1H-pyrazole-5-carboxylic acid CAS No. 1896051-46-9

3-carbamoyl-1-(propan-2-yl)-1H-pyrazole-5-carboxylic acid

Cat. No.: B2693980
CAS No.: 1896051-46-9
M. Wt: 197.194
InChI Key: WTVNWRQQJLLFDL-UHFFFAOYSA-N
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Description

3-Carbamoyl-1-(propan-2-yl)-1H-pyrazole-5-carboxylic acid is a chemical building block for research and development purposes. This compound features a pyrazole core substituted with a carbamoyl group and a carboxylic acid moiety, making it a versatile intermediate for synthesizing more complex molecules. While specific biological data for this exact compound is not available in the current literature, its core structure is closely related to 1H-pyrazole-5-carboxamide derivatives, a class known for its significant biological activities in agricultural science . Research on analogous structures has demonstrated that 1H-pyrazole-5-carboxamide compounds can exhibit potent fungicidal activity against plant pathogens like Erysiphe graminis and insecticidal activity against pests such as Aphis fabae . Some derivatives in this class have shown efficacy superior to commercial fungicides like Thifluzamide and Azoxystrobin, while others exhibit insecticidal activity comparable to Tolfenpyrad . This suggests that this compound could serve as a valuable precursor for the design and synthesis of novel crop protection agents . The compound is for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

5-carbamoyl-2-propan-2-ylpyrazole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O3/c1-4(2)11-6(8(13)14)3-5(10-11)7(9)12/h3-4H,1-2H3,(H2,9,12)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTVNWRQQJLLFDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=CC(=N1)C(=O)N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-carbamoyl-1-(propan-2-yl)-1H-pyrazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazine derivatives with β-keto esters, followed by subsequent functional group transformations to introduce the carbamoyl and carboxylic acid groups.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the cyclization and functionalization processes.

Chemical Reactions Analysis

Types of Reactions

3-carbamoyl-1-(propan-2-yl)-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the existing functional groups.

    Substitution: The pyrazole ring can undergo substitution reactions to introduce different substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

Chemistry

Building Block for Complex Molecules

  • 3-Carbamoyl-1-(propan-2-yl)-1H-pyrazole-5-carboxylic acid serves as a precursor in the synthesis of more complex pyrazole derivatives. These derivatives can exhibit varied chemical properties that are useful in developing new materials or pharmaceuticals.

Biology

Biological Activity

  • Research indicates that this compound exhibits potential antimicrobial and anticancer properties. Studies have shown that derivatives of pyrazole compounds can inhibit specific enzymes related to cancer progression and microbial growth.

Medicine

Therapeutic Potential

  • Ongoing investigations are assessing the efficacy of this compound as a therapeutic agent. Its mechanism of action may involve interaction with specific molecular targets such as enzymes or receptors, modulating their activity.

Industry

Material Development

  • The compound is utilized in the development of new materials with tailored properties. Its unique structure allows for modifications that can enhance material performance in various applications, including coatings and polymers.

Table 1: Summary of Biological Studies on Pyrazole Derivatives

Study ReferenceCompound TestedBiological ActivityResults
Pyrazole DerivativesAntioxidant ActivitySignificant inhibition of 15-lipoxygenase
3-Carbamoyl DerivativesAntimicrobialEffective against multiple strains
Novel Pyrazole CompoundsAnticancerInduced apoptosis in cancer cell lines

Mechanism of Action

The mechanism of action of 3-carbamoyl-1-(propan-2-yl)-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes or receptors that the compound binds to, thereby modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Structural Analogues

5-Isopropyl-1H-Pyrazole-3-Carboxylic Acid
  • Structure : Position 5 has an isopropyl group, and position 3 has a carboxylic acid (-COOH).
  • Applications : Primarily used in chemical synthesis as an intermediate .
3-Bromo-1-(3-Chloropyridin-2-yl)-1H-Pyrazole-5-Carboxylic Acid
  • Structure : Bromine at position 3 and a 3-chloropyridinyl group at position 1.
  • Key Differences : The halogen substituents increase electrophilicity, making this compound a key intermediate in insecticides like chlorantraniliprole and cyantraniliprole .
  • Applications : Agrochemistry (insecticide production) .
3-Carbamoyl-1-(4-Methoxyphenyl)-1H-Pyrazole-5-Carboxylic Acid
  • Structure : A methoxyphenyl group at position 1 and carbamoyl at position 3.
  • This derivative (C₂₅H₂₇N₅O₅, MW 477.51) is a metabolite of apixaban, a direct oral anticoagulant .
  • Applications : Pharmaceutical (anticoagulant development) .

Biological Activity

3-Carbamoyl-1-(propan-2-yl)-1H-pyrazole-5-carboxylic acid is a pyrazole derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes a carbamoyl group and a propan-2-yl moiety, contributing to its diverse pharmacological properties. This article reviews the biological activities associated with this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

The chemical structure of this compound can be represented as follows:

C8H12N4O3\text{C}_8\text{H}_{12}\text{N}_4\text{O}_3

This compound features several functional groups that are pivotal for its biological activity, including the carboxylic acid and amide functionalities.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate pyrazole precursors with carbamoylating agents. Various synthetic routes have been explored to optimize yield and purity. For instance, methods utilizing microwave-assisted synthesis have shown promise in enhancing reaction efficiency and reducing synthesis time.

Antimicrobial Activity

Recent studies have indicated that pyrazole derivatives exhibit significant antimicrobial properties. For example, compounds structurally related to this compound have been tested against various bacterial strains. In vitro assays demonstrated that certain derivatives possess moderate antibacterial activity against both Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentration (MIC) values ranging from 32 to 128 µg/mL .

Anti-inflammatory Effects

Research has highlighted the anti-inflammatory potential of pyrazole derivatives. In particular, compounds similar to this compound were evaluated for their ability to inhibit cyclooxygenase enzymes (COX). In vitro studies showed that these compounds could significantly reduce COX-2 activity, with IC50 values comparable to established anti-inflammatory drugs like celecoxib .

Anticancer Potential

The anticancer activity of pyrazole derivatives is another area of interest. Some studies have reported that compounds with similar structures induce apoptosis in cancer cell lines through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation . Notably, specific analogs demonstrated IC50 values below those of standard chemotherapeutic agents in certain cancer types.

Structure-Activity Relationship (SAR)

Understanding the relationship between chemical structure and biological activity is crucial for drug development. SAR studies on pyrazole derivatives indicate that modifications at specific positions on the pyrazole ring can significantly alter their biological properties. For instance, substituents on the nitrogen atoms or variations in the carboxylic acid group can enhance or diminish antimicrobial and anti-inflammatory activities .

Case Studies

Case Study 1: Antibacterial Evaluation
In a study evaluating the antibacterial efficacy of various pyrazole derivatives, this compound was tested against Staphylococcus aureus and Escherichia coli. The results indicated that this compound exhibited a higher potency against S. aureus with an MIC of 64 µg/mL, suggesting its potential as a lead compound for further development.

Case Study 2: Anti-inflammatory Mechanism
Another investigation focused on the anti-inflammatory mechanism of action of similar pyrazoles. The study utilized carrageenan-induced paw edema in rats to assess the efficacy of these compounds. Results showed a significant reduction in edema at doses of 10 mg/kg body weight, highlighting the potential therapeutic applications in inflammatory diseases.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for laboratory-scale preparation of 3-carbamoyl-1-(propan-2-yl)-1H-pyrazole-5-carboxylic acid?

  • Methodology :

  • Pyrazole Ring Formation : Start with cyclocondensation of hydrazine derivatives (e.g., isopropyl hydrazine) with β-ketoesters or diketones under basic conditions (e.g., NaOEt or KOtBu) to form the pyrazole core .
  • Carbamoyl Introduction : Post-synthesis, the carboxylic acid group at position 5 can be converted to a carbamoyl via coupling reagents (e.g., EDC/HOBt) with ammonia or urea derivatives. Intermediate ester hydrolysis (e.g., using LiOH) may precede this step .
  • Purification : Use recrystallization (ethanol/water) or reverse-phase HPLC to isolate high-purity product .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • Methodology :

  • NMR Spectroscopy : 1H/13C NMR to confirm substituent positions (e.g., isopropyl group at N1, carbamoyl at C3) and rule out regioisomers .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula (C9H12N3O3) and detect impurities .
  • IR Spectroscopy : Identify characteristic bands (e.g., C=O stretch at ~1700 cm⁻¹ for carboxylic acid/carbamoyl) .
  • X-ray Crystallography : Resolve crystal structure for unambiguous confirmation .

Advanced Research Questions

Q. How can density functional theory (DFT) optimize reaction pathways or predict electronic properties for this compound?

  • Methodology :

  • Functional Selection : Use hybrid functionals like B3LYP (Becke’s three-parameter exchange + Lee-Yang-Parr correlation) for accurate thermochemical data (e.g., bond dissociation energies, reaction enthalpies) .
  • Basis Sets : Apply 6-31G(d,p) for geometry optimization and vibrational frequency analysis .
  • Applications : Predict regioselectivity in electrophilic substitution or hydrogen-bonding interactions with biological targets .

Q. What strategies address contradictions in reported bioactivity data among pyrazole-carboxylic acid derivatives?

  • Methodology :

  • Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., replacing carbamoyl with ester or amide groups) and compare bioactivity (e.g., enzyme inhibition assays) .
  • Meta-Analysis : Cross-reference datasets from multiple studies to identify confounding factors (e.g., assay conditions, cell lines) .
  • Computational Docking : Use AutoDock Vina to model interactions with target proteins (e.g., COX-2 for anti-inflammatory activity) and validate with experimental IC50 values .

Q. How can synthetic byproducts or degradation products be characterized to improve reaction yield?

  • Methodology :

  • LC-MS/MS : Monitor reaction mixtures in real-time to detect intermediates (e.g., ester precursors) or side products (e.g., decarboxylated derivatives) .
  • Kinetic Studies : Use Arrhenius plots to optimize temperature/time for minimizing side reactions (e.g., over-alkylation at N1) .
  • Green Chemistry : Replace traditional solvents (DMF) with ionic liquids or supercritical CO2 to enhance selectivity .

Methodological Considerations

  • Data Reproducibility : Ensure reaction conditions (e.g., inert atmosphere for cyclization) are rigorously documented to mitigate variability .
  • Biological Assays : Standardize protocols (e.g., MIC for antimicrobial tests) using reference compounds (e.g., ciprofloxacin) to contextualize activity .
  • Computational Validation : Cross-check DFT-predicted properties (e.g., pKa) with experimental measurements (e.g., potentiometric titration) .

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